1-(2-Thienylcarbonyl)-3-piperidinamine
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Overview
Description
1-(2-Thienylcarbonyl)-3-piperidinamine is a useful research compound. Its molecular formula is C10H14N2OS and its molecular weight is 210.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Functionalized Thiazoles and Pyridines : The compound 1-(2-Thienylcarbonyl)-3-piperidinamine plays a role in the synthesis of functionalized thiazoles and pyridines. A study demonstrated the use of related thioacetanilides and their enamine derivatives in producing various thiazole and pyridine derivatives, indicating its utility in complex organic synthesis (Bogdanowicz-Szwed et al., 2004).
Organocatalytic Synthesis : It's also involved in organocatalytic processes, particularly in inverse-electron-demand aza-Diels-Alder reactions. This demonstrates its role in asymmetric synthesis and the creation of chiral piperidine derivatives (Han et al., 2009).
Medical and Biological Research
Discovery of Novel Receptor Agonists : The structure of this compound has been used in the discovery of new small molecule receptor agonists, like GSK962040, which shows potential in gastrointestinal therapies (Westaway et al., 2009).
Carcinogenicity Testing : It has been used in carcinogenicity testing, such as in the study of the insect repellent KBR 3023, highlighting its relevance in toxicity and safety assessment (Wahle et al., 1999).
Material Science
- Electrooptic Properties in Polymers : This compound contributes to the development of polymers with electrooptic properties. Research involving its derivatives in carbazolyl methacrylate matrices showed potential for advanced material applications (Maertens et al., 1998).
Environmental Applications
- CO2 Absorption Studies : It's relevant in environmental chemistry, particularly in studying the absorption characteristics of CO2. Research on functionalized piperidine derivatives revealed insights into CO2 capture mechanisms (Robinson et al., 2011).
Mechanism of Action
Target of Action
A structurally similar compound, n,n-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, targets the kinesin-like protein kif11 . Kinesin-like proteins play a crucial role in mitosis and meiosis, intracellular transport, and cell morphology .
Mode of Action
Compounds with similar structures have been shown to interfere with the polymerization of microtubules . This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest .
Biochemical Pathways
Thiazole derivatives, which share a similar structure, have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds that interfere with microtubule polymerization, like this one, typically lead to cell cycle arrest and can induce apoptosis .
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c11-8-3-1-5-12(7-8)10(13)9-4-2-6-14-9/h2,4,6,8H,1,3,5,7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHUZQWAQLXOEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.